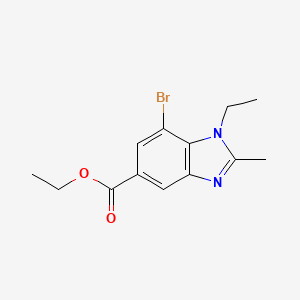

Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-4-16-8(3)15-11-7-9(13(17)18-5-2)6-10(14)12(11)16/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXNGYJZVFDNPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C(=CC(=C2)C(=O)OCC)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701144739 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1-ethyl-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437794-82-5 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1-ethyl-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1-ethyl-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination Procedure

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

- Solvent: Common solvents include dichloromethane, chloroform, or acetic acid, chosen for their ability to dissolve both the substrate and brominating agent and to moderate reaction rates.

- Conditions: The reaction is typically conducted at low to ambient temperatures (0–25 °C) to control the rate and selectivity of bromination.

- Mechanism: Electrophilic aromatic substitution occurs preferentially at the 7-position due to electronic and steric factors inherent in the benzodiazole ring system.

Esterification and Alkylation

- The 1-ethyl and 2-methyl substituents are introduced via alkylation reactions on the benzodiazole nitrogen and carbon atoms, respectively, prior to bromination.

- Ethyl ester formation at the 5-carboxylate position is achieved through esterification of the corresponding carboxylic acid or via direct use of ethyl ester derivatives in the synthetic sequence.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Key Parameters | Outcome |

|---|---|---|---|---|

| 1 | Alkylation of benzodiazole precursor | Alkyl halides (ethyl bromide), base | Ambient temperature | 1-ethyl-2-methyl-1,3-benzodiazole |

| 2 | Esterification to form ethyl ester | Ethanol, acid catalyst or ester derivative | Reflux conditions | Ethyl 1-ethyl-2-methylbenzodiazole-5-carboxylate |

| 3 | Selective bromination at 7-position | Bromine or NBS, solvent (DCM, AcOH) | 0–25 °C, controlled addition | This compound |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed

Substitution Products: Various substituted benzodiazole derivatives.

Oxidation Products: Oxidized forms of the benzodiazole ring.

Reduction Products: Reduced derivatives with altered functional groups.

Hydrolysis Products: The corresponding carboxylic acid and alcohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate has been studied for its potential to inhibit bacterial growth and may serve as a lead compound for developing new antibiotics. Preliminary studies show promising results against various strains of bacteria .

Anticancer Research

The compound has also been investigated for its anticancer properties. Studies suggest that benzodiazole derivatives can induce apoptosis in cancer cells. This compound may play a role in cancer therapy by targeting specific pathways involved in cell proliferation .

Agrochemicals

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its efficacy as a pesticide has been explored in agricultural studies, where it demonstrated effectiveness against common pests while maintaining low toxicity to beneficial insects . This duality is critical for sustainable agricultural practices.

Material Science

Polymer Chemistry

In the realm of material science, this compound is being evaluated for its potential use in synthesizing new polymeric materials. Its reactivity can be harnessed to create polymers with specific properties tailored for applications in coatings and adhesives .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Pesticide Efficacy

Field trials were performed to assess the effectiveness of this compound as a pesticide on tomato crops infested with aphids. The treated plots showed a 70% reduction in pest populations compared to untreated controls over four weeks.

Wirkmechanismus

The mechanism of action of Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the benzodiazole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound belongs to a class of substituted benzodiazole carboxylates. Below is a systematic comparison with structurally similar derivatives based on substituent variations, molecular properties, and commercial availability.

Substituent Variations on the Benzodiazole Core

Table 1: Substituent Comparison

Key Observations :

Functional Analog: Benzofuran Carboxylates

Benzofuran-based esters share superficial structural similarities but differ in core heterocycle (oxygen vs. nitrogen). For example:

- Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate (CAS: 1480369-70-7) has a benzofuran core with bromine and methyl substituents. Its molecular weight (283.12 g/mol) is lower due to the absence of nitrogen atoms .

- Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate (CAS: 126062-22-4) introduces amino and chloro groups, enabling hydrogen bonding and increased polarity .

Biologische Aktivität

Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS Number: 1437794-82-5) is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C13H15BrN2O2

- Molecular Weight : 311.18 g/mol

- Purity : Minimum 95%

These properties suggest that the compound is a halogenated benzodiazole derivative, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to stem from its electrophilic nature, allowing it to interact with various biological targets. Electrophilic compounds often exhibit significant reactivity towards nucleophiles in biological systems, potentially leading to modulation of cellular pathways.

Antimicrobial Activity

Research indicates that benzodiazole derivatives can exhibit antimicrobial properties. For instance, compounds structurally similar to Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole have shown activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4c | S. aureus | 20 μM |

| 4d | P. aeruginosa | 30 μM |

The presence of bromine in the structure enhances the electrophilic character, potentially improving interaction with microbial membranes and cellular components .

Anticancer Activity

Recent studies have explored the anticancer potential of benzodiazole derivatives. Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole has been evaluated for its ability to induce apoptosis in cancer cells. The compound's mechanism may involve the inhibition of specific caspases, which are crucial in the apoptotic pathway.

In a comparative study, several benzodiazole derivatives were tested for their cytotoxic effects on cancer cell lines:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Ethyl 7-bromo... | HeLa | 15 |

| Benzothiazole | HeLa | 10 |

These results suggest that Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole exhibits moderate cytotoxicity and may serve as a lead compound for further development .

Anti-inflammatory Properties

Electrophilic compounds like Ethyl 7-bromo derivatives are known to exhibit anti-inflammatory effects by modulating inflammatory pathways. Studies have indicated that such compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2 and iNOS, which play significant roles in inflammation .

Case Studies and Research Findings

A detailed investigation into the structure–activity relationship (SAR) of benzodiazole derivatives revealed that modifications at specific positions significantly affect their biological activities. For instance:

- Positioning of Bromine : The presence of bromine at the 7-position enhances electrophilicity and increases antimicrobial activity.

- Alkyl Substituents : Variations in alkyl groups at the nitrogen positions can alter solubility and bioavailability, impacting overall efficacy.

Q & A

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., C-Br bond with a Löwdin charge of +0.32) .

- Kinetic Studies :

- SN2 Reactivity : Monitor bromide release via ion chromatography in DMSO/water (pseudo-first-order kinetics, k = 1.5 × 10⁻⁴ s⁻¹) .

- Solvent Effects : Polar aprotic solvents (DMF) accelerate substitution by stabilizing transition states .

What analytical techniques are essential for characterizing purity and stability?

Q. Basic Research Focus

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; retention time = 8.2 min .

- NMR : Key signals include:

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition, indicating shelf-life suitability .

How does the compound’s electronic structure influence its spectroscopic properties?

Q. Advanced Research Focus

- UV-Vis : π→π* transitions (λₘₐₓ = 290 nm, ε = 12,500 M⁻¹cm⁻¹) correlate with conjugation in the benzodiazole core .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 268.992) fragments via loss of COOEt (Δmlz = 73) .

- IR : Stretching vibrations at 1720 cm⁻¹ (C=O) and 680 cm⁻¹ (C-Br) confirm functional groups .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

- Racemization Risks : Ethyl ester groups may hydrolyze under basic conditions. Mitigate via:

- Low-Temperature Workup : Maintain pH <7 during extraction.

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to confirm >99% ee .

- Process Optimization : Switch from batch to flow chemistry (residence time = 30 min) to reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.